4-(5-CHLORO-2-METHYLPHENYL)-N-(2-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Overview
Description
4-(5-Chloro-2-methylphenyl)-N-(2-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a methoxy-substituted aromatic ring, and a tetrahydropyrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide typically involves multi-step organic reactions The process begins with the chlorination of 2-methylphenyl to introduce the chlorine atom at the 5-position This is followed by the formation of the tetrahydropyrazine ring through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methylphenyl)-N-(2-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(5-Chloro-2-methylphenyl)-N-(2-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-2-methylphenyl)-N-(2-hydroxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide
- 4-(5-Chloro-2-methylphenyl)-N-(2-ethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide
- 4-(5-Chloro-2-methylphenyl)-N-(2-methylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide
Uniqueness
The uniqueness of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide lies in its specific substitution pattern and the presence of both methoxy and chlorinated aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c1-14-7-8-15(20)13-17(14)22-9-11-23(12-10-22)19(25)21-16-5-3-4-6-18(16)24-2/h3-8,13H,9-12H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLGTULEEAAGCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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